Edoxaban tosylate
Overview
Description
DU-176b, also known as Edoxaban, is a potent and orally active direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade. This compound is primarily used as an anticoagulant for the prevention and treatment of thromboembolic diseases. Factor Xa plays a crucial role in converting prothrombin to thrombin, which is essential for blood clot formation .
Mechanism of Action
Target of Action
Edoxaban tosylate primarily targets Factor Xa , a key protein in the coagulation cascade . Factor Xa plays a crucial role in blood clot formation, and by inhibiting this protein, this compound can prevent the formation of blood clots .
Mode of Action
this compound is a direct, selective, reversible, and competitive inhibitor of Factor Xa . By inhibiting Factor Xa, this compound prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition disrupts the coagulation cascade, thereby preventing the formation of thrombin, a key enzyme in blood clotting .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting Factor Xa, this compound disrupts this cascade, preventing the formation of thrombin and, consequently, the formation of fibrin clots .
Pharmacokinetics
this compound is rapidly absorbed from the upper gastrointestinal tract, with peak plasma concentrations achieved within 1.0–2.0 hours of administration . The drug has a high oral bioavailability of approximately 62%, and its clearance involves both renal and non-renal pathways to almost equal extents . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once daily dosing .
Result of Action
The primary result of this compound’s action is the prevention of blood clot formation . By inhibiting Factor Xa, the drug disrupts the coagulation cascade, preventing the formation of thrombin and, consequently, fibrin clots . This makes this compound effective in reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and for the treatment of deep vein thrombosis and pulmonary embolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal function can affect the exposure to this compound . Additionally, co-administration with strong P-glycoprotein inhibitors requires this compound dose-reduction by 50% to avoid the risk of over-exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DU-176b involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of DU-176b follows a similar synthetic route but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure consistency and safety. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are used for monitoring the production process .
Chemical Reactions Analysis
Types of Reactions: DU-176b undergoes various chemical reactions, including:
Oxidation: DU-176b can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of DU-176b with modified pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
DU-176b has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of Factor Xa and related enzymes.
Biology: Investigated for its effects on cellular processes related to coagulation and thrombosis.
Medicine: Clinically used as an anticoagulant for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation.
Comparison with Similar Compounds
Rivaroxaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.
Apixaban: A direct Factor Xa inhibitor used for similar clinical indications.
Fondaparinux: An indirect Factor Xa inhibitor that requires antithrombin for its activity.
Uniqueness of DU-176b: DU-176b is unique due to its high oral bioavailability, selectivity for Factor Xa, and favorable safety profile. Unlike indirect inhibitors like Fondaparinux, DU-176b does not require antithrombin for its activity, making it more effective in certain clinical scenarios .
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFZITWZOYXXAW-QXXZOGQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN7O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197399 | |
Record name | Edoxaban tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480449-71-6 | |
Record name | Edoxaban tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480449-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Edoxaban tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edoxaban tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EDOXABAN TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W99UE810 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Edoxaban Tosylate?
A1: this compound is a direct, highly selective Factor Xa inhibitor. [, , ] It directly binds to Factor Xa, blocking its ability to convert prothrombin to thrombin. This ultimately prevents the formation of fibrin clots, reducing the risk of stroke and systemic embolism. [, , ]
Q2: What is the molecular formula and weight of this compound Monohydrate?
A2: The molecular formula of this compound Monohydrate is (C24H31ClN7O4S)(C7H7O3S)(H2O). Its crystal structure has been determined using synchrotron X-ray powder diffraction data and reveals it crystallizes in the space group P21. []
Q3: How stable is this compound under various conditions?
A3: Studies have assessed this compound's stability under acidic, alkaline, neutral, oxidative, and photolytic conditions. [, ] It exhibits degradation in acidic, alkaline, and oxidative environments. [] To improve its solubility and permeability, researchers have explored incorporating it into a self-micro-emulsifying drug delivery system (SMEDDS). []
Q4: What analytical methods are used to quantify this compound?
A4: Several analytical methods have been developed and validated for quantifying this compound, including:
- Reverse-phase high-performance liquid chromatography (RP-HPLC): [, , , ] This method utilizes different mobile phases and detectors depending on the specific application.
- Ultra-performance liquid chromatography (UPLC) coupled with a photodiode array detector (PDA): [] This approach offers high sensitivity and resolution for analyzing this compound.
- UV-Visible Spectrophotometry: [, ] This method is simple, sensitive, and reproducible for this compound estimation.
- High-performance thin-layer chromatography (HPTLC): [] This method is advantageous for its cost-effectiveness and ability to analyze multiple samples simultaneously.
Q5: How are these analytical methods validated?
A5: The validation of analytical methods for this compound follows ICH guidelines, ensuring accuracy, precision, specificity, linearity, robustness, limit of detection (LOD), and limit of quantification (LOQ). [, , , , , , ]
Q6: What impurities are typically found in this compound synthesis?
A6: A key starting material in this compound synthesis can contain seven stereoisomeric impurities. A specific HPLC method has been developed to identify and quantify these isomers, ensuring the drug's purity and safety. []
Q7: What degradation products are formed under oxidative stress?
A7: this compound can undergo degradation under oxidative conditions, leading to the formation of three oxidative degradation products. Liquid chromatography-mass spectrometry (LC-MS) methods have been developed to identify and characterize these degradation products. []
Q8: What is known about the pharmacokinetics of this compound?
A8: While detailed pharmacokinetic data is not included in these research papers, this compound is an orally administered drug. [, ] Its bioavailability is limited by its poor solubility and permeability. [] Developing SMEDDS formulations aims to enhance its oral absorption and bioavailability. []
Q9: What is the efficacy of this compound in preventing venous thromboembolism?
A9: Clinical studies have investigated the efficacy and safety of this compound in preventing venous thromboembolism (VTE), particularly in patients after orthopedic surgery. [] Research has focused on specific patient populations, such as those with impaired renal function, to determine optimal dosing and safety profiles. []
Q10: Are there any known cases of this compound leading to complications?
A10: Case reports have described rare instances of complications potentially associated with this compound use. These include:
- Dural Arteriovenous Fistula: Following cerebral venous sinus thrombosis in a patient with minimal change disease. []
- Severe Portal Vein Thrombosis: During Eltrombopag treatment concomitant splenectomy for immune thrombocytopenia. []
- Postoperative Complication of Acute Appendicitis (Portal Vein Thrombosis): Requiring small intestine resection. []
Q11: What other research is ongoing with this compound?
A11: Ongoing research on this compound includes:
- Improving Solubility and Bioavailability: Development of self-emulsifying drug delivery systems. []
- Understanding Resistance Mechanisms: Investigations into potential resistance development and cross-resistance with other anticoagulants. []
- Identifying Biomarkers: Research into biomarkers that can predict efficacy, monitor treatment response, and identify potential adverse effects. []
- Evaluating Environmental Impact: Assessing ecotoxicological effects and developing strategies to minimize negative environmental impacts. []
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